molecular formula C18H21BrN2 B5643686 1-benzyl-4-(2-bromobenzyl)piperazine

1-benzyl-4-(2-bromobenzyl)piperazine

Cat. No. B5643686
M. Wt: 345.3 g/mol
InChI Key: ACKZKNJQOVGIOC-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-bromobenzyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is a Schedule III drug in the United States and is banned in many countries due to its potential for abuse and addiction.

Mechanism of Action

BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the breakdown of fat for energy. BZP has been found to have a similar effect on the brain as amphetamines, leading to increased alertness, euphoria, and decreased appetite.

Advantages and Limitations for Lab Experiments

BZP has been used in animal studies to investigate the effects of stimulants on the brain and behavior. Its similarity to amphetamines makes it a useful tool for studying the mechanisms of action of these drugs. However, its potential for abuse and addiction limits its usefulness in research and raises ethical concerns.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for ADHD, as it has been shown to have similar effects to amphetamines but with a lower risk of addiction. Another area of interest is its potential as a tool for studying the mechanisms of addiction and withdrawal, as its similarity to amphetamines makes it a useful model for these processes. Additionally, more research is needed to fully understand the long-term effects of BZP use on the brain and body.

Synthesis Methods

The synthesis of BZP involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization or column chromatography.

Scientific Research Applications

BZP has been studied for its potential as an antidepressant and as a treatment for Parkinson's disease. It has also been investigated for its effects on the central nervous system and its potential as a substitute for amphetamines in the treatment of attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-benzyl-4-[(2-bromophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKZKNJQOVGIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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